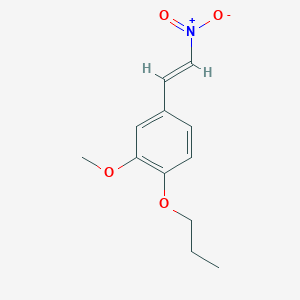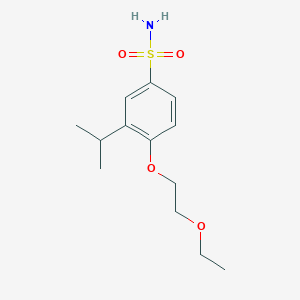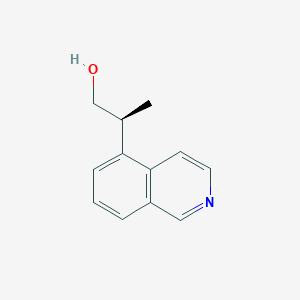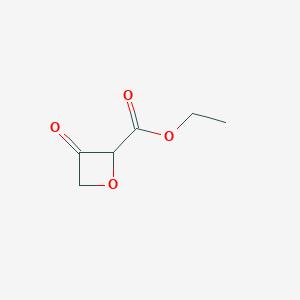
Ethyl 3-oxooxetane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxooxetane-2-carboxylate is a chemical compound that belongs to the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both an ester and a ketone functional group within the oxetane ring makes it a versatile intermediate for various chemical transformations.
Mecanismo De Acción
Target of Action
This compound is a derivative of oxetane, a four-membered ring structure containing three carbon atoms and one oxygen atom . Oxetane derivatives have been found in various natural sources and have been associated with a range of biological activities . .
Mode of Action
Oxetane derivatives are known to be high-energy oxygen-containing non-aromatic heterocycles . They can undergo various chemical reactions, including ring-opening, which can lead to the formation of other compounds . .
Biochemical Pathways
Oxetane-containing compounds (OCC) are produced by microorganisms and are also found in marine invertebrates, algae, and plants . They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways . .
Result of Action
As a derivative of oxetane, it may share some of the biological activities associated with other oxetane derivatives . .
Action Environment
Environmental factors can significantly influence the action of many compounds . .
Análisis Bioquímico
Cellular Effects
Oxetane-containing compounds have been shown to demonstrate antineoplastic, antiviral, and antifungal activity . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxetanes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxetanes are known to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxooxetane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with ethyl oxalate in the presence of a base, followed by cyclization to form the oxetane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for the consistent production of this compound on a larger scale. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required purity levels for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxooxetane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxetane derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols. Substitution reactions can result in a variety of esters or amides, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Ethyl 3-oxooxetane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Research into new drug candidates often involves this compound due to its potential pharmacological properties.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique reactivity and stability.
Comparación Con Compuestos Similares
Ethyl 3-oxooxetane-2-carboxylate can be compared with other oxetane derivatives, such as:
Ethyl 3-oxotetrahydrofuran-2-carboxylate: Similar in structure but with a five-membered ring.
Ethyl 3-oxo-1,2-oxazolidine-2-carboxylate: Contains an additional nitrogen atom in the ring.
Ethyl 3-oxo-1,3-dioxolane-2-carboxylate: Features a six-membered ring with two oxygen atoms.
The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propiedades
IUPAC Name |
ethyl 3-oxooxetane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)5-4(7)3-10-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCCKUWMECSVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257883-97-9 |
Source


|
| Record name | ethyl 3-oxooxetane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
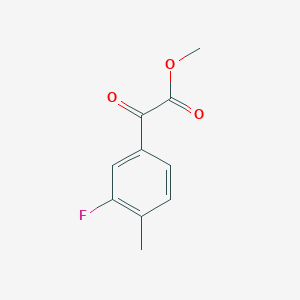


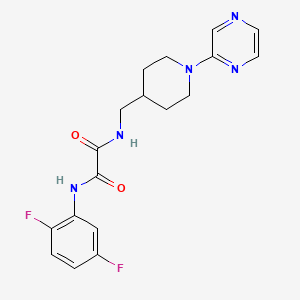
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2751846.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)acetate](/img/structure/B2751847.png)
![2-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751848.png)

